molecular formula C10H13NO5 B13116112 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol CAS No. 91748-04-8

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B13116112
CAS No.: 91748-04-8
M. Wt: 227.21 g/mol
InChI Key: GBWHBFVQCARQNM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.

    Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.

Medicine

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:

    Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.

    Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.

    2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

    Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.

    Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.

Properties

CAS No.

91748-04-8

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2

InChI Key

GBWHBFVQCARQNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-]

Origin of Product

United States

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